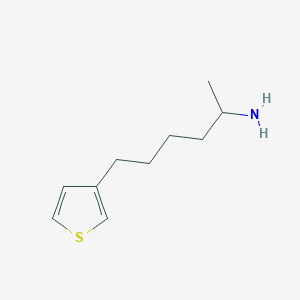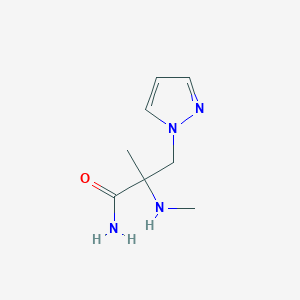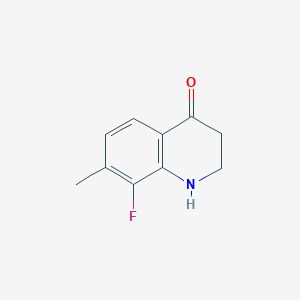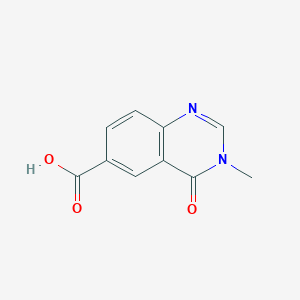
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid: is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes a quinazoline core with a carboxylic acid group at the 6-position and a methyl group at the 3-position The presence of the oxo group at the 4-position adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline core. The introduction of the methyl group at the 3-position can be achieved through alkylation reactions using methylating agents such as methyl iodide. The oxo group at the 4-position is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline core are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), varying temperatures and solvents.
Major Products:
Oxidation: Formation of quinazoline derivatives with additional oxo groups.
Reduction: Formation of hydroxyquinazoline derivatives.
Substitution: Formation of halogenated or nitrated quinazoline derivatives.
科学研究应用
Chemistry: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for developing new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Quinazoline: The parent compound, which lacks the methyl and oxo groups.
4-Oxoquinazoline: Similar structure but without the methyl group at the 3-position.
6-Carboxyquinazoline: Lacks the methyl and oxo groups but has the carboxylic acid group at the 6-position.
Uniqueness: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 3-position and the oxo group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Its carboxylic acid group at the 6-position allows for further functionalization and conjugation with other molecules, expanding its utility in various applications.
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
3-methyl-4-oxoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-5-11-8-3-2-6(10(14)15)4-7(8)9(12)13/h2-5H,1H3,(H,14,15) |
InChI 键 |
TVXLXLKDYGBLRT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


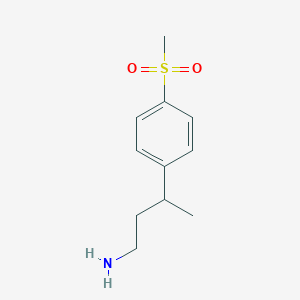

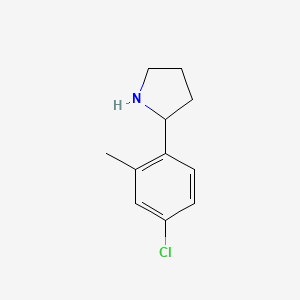
![1-(Carboxylatomethyl)-4-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]quinolin-1-ium](/img/structure/B15310729.png)
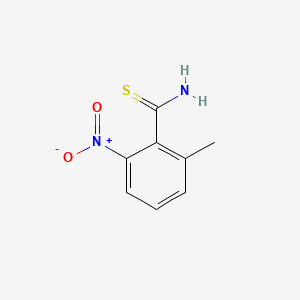
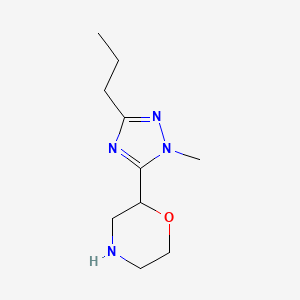
![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)
